

G-5555 Hydrochloride: A Preclinical Pharmacokinetic and Bioavailability Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	G-5555 hydrochloride	
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This technical guide provides an in-depth overview of the preclinical pharmacokinetics and bioavailability of **G-5555 hydrochloride**, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). G-5555 has demonstrated significant activity in preclinical cancer models; however, its development was halted due to toxicity findings. The data herein is presented to inform the scientific community and support further research into PAK1 inhibition.

Executive Summary

G-5555 is an ATP-competitive inhibitor of group I p21-activated kinases, with high affinity for PAK1 ($K_i = 3.7 \text{ nM}$) and PAK2 ($K_i = 11 \text{ nM}$).[1] It exhibits excellent kinase selectivity, inhibiting only eight other kinases out of a panel of 235.[1] Preclinical studies in mice revealed that G-5555 possesses high oral bioavailability and good oral exposure.[1] In a non-small cell lung cancer (NSCLC) xenograft model, orally administered G-5555 demonstrated significant tumor growth inhibition.[2][3] Despite these promising efficacy and pharmacokinetic properties, further development was discontinued due to observations of acute cardiovascular toxicity in mouse tolerability studies.[3] This document consolidates the available pharmacokinetic data and details the standard experimental methodologies relevant to its preclinical assessment.

Mechanism of Action and Signaling Pathway

G-5555 functions by binding to the kinase domain of PAK1, blocking its enzymatic activity.[4] PAK1 is a critical serine/threonine kinase that acts as a downstream effector for small GTPases

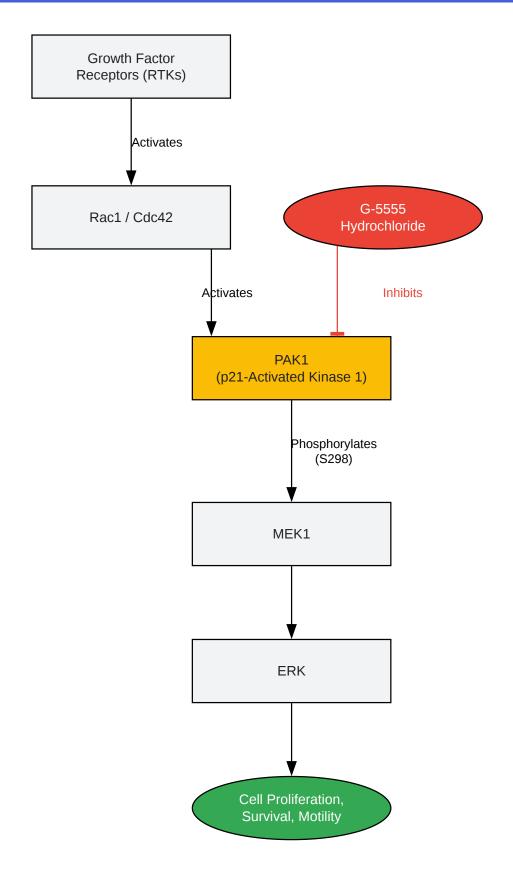


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like Rac1 and Cdc42.[4] Upon activation, PAK1 phosphorylates numerous substrates, including MEK1, influencing key cellular processes such as cell proliferation, survival, and cytoskeletal dynamics, which are often dysregulated in cancer.[4][5]





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Figure 1: Simplified PAK1 Signaling Pathway and Point of Inhibition by G-5555.



Pharmacokinetic Profile

Pharmacokinetic studies were conducted in mice to determine the profile of G-5555 following oral (PO) and intravenous (IV) administration. The compound exhibits favorable characteristics, including low blood clearance and a notable oral bioavailability.[1][2]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of G-5555 in Mice

Parameter	Oral (PO)	Intravenous (IV)
Dose	25 mg/kg	Not Reported
AUC (Area Under the Curve)	30 μM·h	Not Reported
F (Oral Bioavailability)	80%	N/A
Clearance (CL)	Low	Not Reported
Half-life (t½)	Acceptable	Not Reported
C _{max} (Maximum Concentration)	Not Reported	Not Reported
T _{max} (Time to C _{max})	Not Reported	Not Reported

Data derived from published in vivo mouse studies.[1][2] Specific values for IV administration and parameters such as C_{max} and T_{max} are not publicly available.

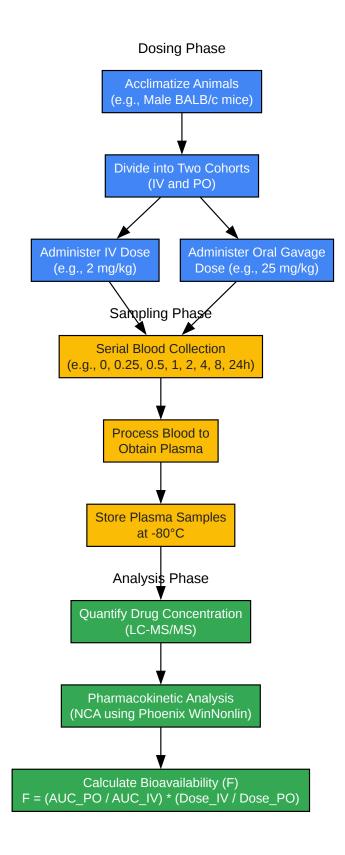
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard industry practices for preclinical pharmacokinetic assessment.

In Vivo Pharmacokinetic Study and Bioavailability Assessment

This protocol outlines the procedure to determine the pharmacokinetic parameters and absolute oral bioavailability of a test compound in a rodent model.





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- To cite this document: BenchChem. [G-5555 Hydrochloride: A Preclinical Pharmacokinetic and Bioavailability Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800128#pharmacokinetics-and-bioavailability-of-g-5555-hydrochloride]

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